1-(2H-1,3-benzodioxol-5-yl)-3-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O3/c15-14(16,17)12-3-5-21(20-12)6-4-18-13(22)19-9-1-2-10-11(7-9)24-8-23-10/h1-3,5,7H,4,6,8H2,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNRRYHHAMAEMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCCN3C=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Heat shock protein HSP 90-alpha . This protein is a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction.
Mode of Action
It is known to interact with its target, the heat shock protein hsp 90-alpha, in a way that influences the protein’s function. The specifics of this interaction and the resulting changes in the protein’s activity are areas of ongoing research.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to those regulated by the Heat shock protein HSP 90-alpha. These pathways include those involved in cell cycle control and signal transduction. The downstream effects of these pathway alterations would depend on the specific cellular context and are also subjects of current study.
Result of Action
The molecular and cellular effects of this compound’s action would be closely tied to its influence on the Heat shock protein HSP 90-alpha and the subsequent alterations in cell cycle control and signal transduction. These effects could potentially include changes in cell proliferation, differentiation, or survival.
Comparison with Similar Compounds
Substituted Urea Derivatives with Heterocyclic Moieties
Compound A : 1-(2H-1,3-Benzodioxol-5-yl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea (CAS 1286727-26-1)
- Key Differences : Replaces the pyrazolylethyl group with a thiophenylmethyl-trifluoroethyl moiety.
Compound B : 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a)
Trifluoromethyl-Substituted Pyrazole Analogs
Compound C : 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole
Compound D : BTP2 (4-Methyl-4'-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-1,2,3-thiadiazole-5-carboxanilide)
- Key Differences : Uses a thiadiazole-carboxanilide scaffold instead of urea.
- Impact : Thiadiazole’s electron-deficient nature may enhance receptor binding, but the lack of a benzodioxol group could reduce blood-brain barrier penetration .
Physicochemical and Pharmacokinetic Properties
Notes:
Q & A
What are the recommended synthetic routes for 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea, and how can reaction conditions be optimized?
Level: Basic (Synthesis)
Methodological Answer:
The synthesis involves multi-step protocols typical for urea derivatives with heterocyclic moieties. Key steps include:
- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or trifluoromethyl ketones (similar to methods in ).
- Step 2: Alkylation of the pyrazole nitrogen with a bromoethyl intermediate.
- Step 3: Urea bond formation via reaction of the benzodioxol-5-yl amine with the alkylated pyrazole intermediate using carbonyldiimidazole (CDI) or phosgene analogs.
Optimization Tips:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity in urea formation .
- Temperature Control: Maintain 0–5°C during pyrazole alkylation to minimize side reactions .
- Purity Monitoring: Employ TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) for intermediate validation .
How can the molecular conformation of the benzodioxole ring in this compound be analyzed, and what computational tools are recommended?
Level: Advanced (Structural Analysis)
Methodological Answer:
The benzodioxole ring’s puckering and conformation influence binding interactions. Use:
- X-ray Crystallography: Refine structural data using SHELX (e.g., SHELXL for small-molecule refinement) to determine torsion angles and ring planarity deviations .
- Computational Methods:
Validation: Compare crystallographic data (e.g., bond lengths, angles) with similar compounds in the Cambridge Structural Database .
What strategies are effective for resolving contradictory biological activity data in SAR studies of this compound?
Level: Advanced (Data Analysis)
Methodological Answer:
Contradictions in structure-activity relationships (SAR) may arise from assay variability or off-target effects. Mitigate via:
- Dose-Response Curves: Validate activity across multiple concentrations (e.g., IC50 in enzyme inhibition assays) .
- Target-Specific Profiling: Use kinase or receptor-binding panels to rule out nonspecific interactions.
- Molecular Dynamics (MD): Simulate ligand-target binding over 100 ns trajectories to identify stable interaction motifs (e.g., trifluoromethyl-pyrazole interactions with hydrophobic pockets) .
Case Study: highlights urea derivatives with anti-inflammatory activity; apply similar orthogonal assays (e.g., COX-2 inhibition, cytokine profiling) to confirm mechanism.
How can researchers validate the purity and stability of this compound under varying storage conditions?
Level: Basic (Analytical Chemistry)
Methodological Answer:
- Purity Assessment:
- NMR Spectroscopy: Compare integration ratios of aromatic protons (benzodioxole δ 6.7–7.1 ppm; pyrazole δ 7.5–8.2 ppm) to detect impurities .
- Mass Spectrometry: Confirm molecular ion [M+H]+ and isotopic patterns (CF3 group shows characteristic splitting).
- Stability Testing:
- Accelerated Degradation: Expose samples to 40°C/75% RH for 4 weeks; monitor decomposition via HPLC.
- Light Sensitivity: Store aliquots in amber vials and compare UV-vis spectra pre/post light exposure .
What advanced computational approaches are suitable for predicting the pharmacokinetic properties of this compound?
Level: Advanced (Computational Modeling)
Methodological Answer:
- ADMET Prediction:
- Software: Use SwissADME or ADMET Predictor to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.
- Metabolite Identification: Simulate phase I/II metabolism via BioTransformer 3.0, focusing on urea bond cleavage and pyrazole oxidation .
- QSAR Modeling:
- Descriptor Selection: Include topological polar surface area (TPSA), molar refractivity, and H-bond donors/acceptors.
- Validation: Cross-check predictions with experimental data from structurally related urea derivatives (e.g., ).
What experimental design principles should guide the development of high-throughput screening assays for this compound?
Level: Advanced (Assay Development)
Methodological Answer:
- Assay Format: Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) for binding affinity studies.
- Controls: Include a reference inhibitor (e.g., staurosporine for kinase assays) and DMSO vehicle controls to normalize results.
- Statistical Robustness:
- Z’ Factor: Ensure >0.5 for reliable signal-to-noise ratios.
- DoE (Design of Experiments): Apply factorial designs to optimize assay conditions (e.g., pH, ionic strength) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
